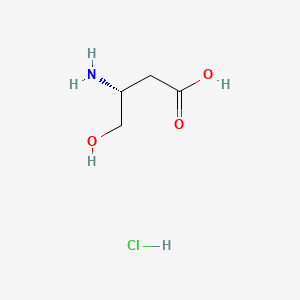

![molecular formula C7H13Br2N3S B1149033 4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide CAS No. 104617-55-2](/img/structure/B1149033.png)

4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine derivatives involves multiple steps, including alkylation, oxidation, and deprotection reactions, starting from the hydrochloride salt of tetrahydrothieno[3,2-c]pyridine. This process highlights the compound's chemical versatility and utility in creating pharmacologically relevant structures (Pan Xian-hua, 2011).

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine derivatives is characterized by the presence of a tetrahydrothienopyridine core, which plays a significant role in its biological activities. This core structure is pivotal in the synthesis of drug intermediates, with various substitutions leading to compounds with potent biological activities (J. Sangshetti et al., 2014).

Chemical Reactions and Properties

The chemical properties of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine derivatives are highlighted by their reactivity and ability to undergo various chemical transformations. These include reactions with different reagents, leading to a wide range of biological activities. The structure-activity relationship is highly dependent on the substituents on the thienopyridine nucleus, influencing the compound's pharmacological profile (J. Sangshetti et al., 2014).

Physical Properties Analysis

The physical properties of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide, such as solubility and crystallinity, are crucial in determining its applicability in drug formulation and delivery. These properties are directly influenced by the molecular structure and substituents on the tetrahydrothienopyridine core.

Chemical Properties Analysis

4,5,6,7-Tetrahydrothieno[3,4-c]pyridine derivatives exhibit a range of chemical properties, including reactivity towards nucleophilic and electrophilic agents, which is essential for the synthesis of pharmacologically active compounds. The chemical behavior of these derivatives can be tailored through functional group modifications, highlighting the versatility of the tetrahydrothienopyridine nucleus in drug design and synthesis (J. Sangshetti et al., 2014).

Scientific Research Applications

Synthesis and Chemical Characterization

Tetrahydrothieno pyridine derivatives have been synthesized and evaluated across numerous biological activities, showcasing potent biological activities and serving as lead molecules for future drug development. These derivatives have found applications in the synthesis of drugs or drug intermediates, highlighting the importance of the tetrahydrothieno pyridine nucleus in medicinal chemistry. A review of the chemical and biological aspects of these analogs has been organized, emphasizing synthetic schemes and biological activities of different analogs (J. Sangshetti, A. Zambare, F. Khan, I. Gonjari, Z. Zaheer, 2014).

Biological Activities and Pharmacological Potentials

Anticancer Activity : The incorporation of various nuclei like benzene, indole, oxadiazole, triazole rings to the tetrahydrothieno pyridine nucleus enhances the pharmacological activities. This includes significant advancements in anticancer activity, providing a basis for the development of new chemical entities with potential therapeutic applications (N. Rao, M. V. Rao, K. Prasad, 2018).

Nitric Oxide Synthase Inhibition : Compounds derived from tetrahydrothieno pyridine were found to be exceptionally potent inhibitors of inducible and neuronal nitric oxide synthase. The selectivity and potency of these inhibitors could be modulated by variations in the substituent, highlighting their potential in vivo activity (H. Beaton, N. Boughton-Smith, P. Hamley, A. Ghelani, D. Nicholls, A. Tinker, A. Wallace, 2001).

Inhibition of Tumor Necrosis Factor-α (TNF-α) Production : Novel tetrahydrothieno pyridine derivatives have been synthesized and evaluated for their ability to inhibit TNF-α production in rat whole blood stimulated by lipopolysaccharide (LPS), showing potent inhibitory activity (Masakazu Fujita, T. Seki, H. Inada, N. Ikeda, 2002).

Complement Inhibition Activity : Certain tetrahydrothieno pyridine derivatives have been synthesized and evaluated for their activity on the activation of human complement (classical pathway), revealing improved inhibitory activity over existing derivatives without exhibiting haemolytic activity or cytotoxicity to human cell lines, suggesting their potential for therapeutic application (H. E. Master, Shabana I. Khan, Krishna A Poojari, 2008).

Future Directions

properties

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2BrH/c8-6-4-1-2-10-3-5(4)7(9)11-6;;/h10H,1-3,8-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPODOTURROTTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(SC(=C21)N)N.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

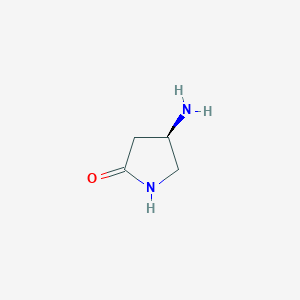

![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)

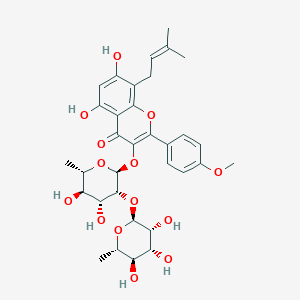

![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)

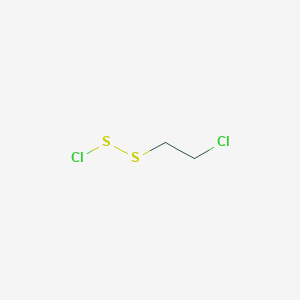

![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)

![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)